1,1-dioxothiazinane-6-carboxylic acid
Description
1,1-dioxothiazinane-6-carboxylic acid is a heterocyclic compound containing nitrogen and sulfur atoms within a six-membered ring structure. This compound is notable for its fully saturated thiazine ring, which distinguishes it from other thiazine derivatives that may contain unsaturated bonds. The presence of both nitrogen and sulfur atoms in the ring structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research .
Properties
IUPAC Name |
1,1-dioxothiazinane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)4-2-1-3-6-11(4,9)10/h4,6H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDBYCNICNCULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)NC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1-dioxothiazinane-6-carboxylic acid typically involves the formation of the six-membered ring through cyclization reactions. One common synthetic route includes the treatment of appropriate precursors with 1-bromo-3-chloropropane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction yields cyclic sulfamoyl acetamide esters, which can be hydrolyzed using methanolic potassium hydroxide (KOH) to form the desired compound . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,1-dioxothiazinane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfone group to sulfide, using reducing agents like lithium aluminum hydride (LiAlH₄).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like LiAlH₄. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-dioxothiazinane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms involving nitrogen-sulfur heterocycles.
Medicine: Some derivatives are being explored for their potential use as antibiotics and anticoagulants.
Mechanism of Action
The mechanism by which 1,1-dioxothiazinane-6-carboxylic acid exerts its effects involves interactions with various molecular targets. For instance, its anti-HIV activity is attributed to its ability to inhibit viral replication by targeting specific enzymes involved in the viral life cycle . The compound’s analgesic properties are believed to result from its interaction with pain receptors, modulating pain signals .
Comparison with Similar Compounds
1,1-dioxothiazinane-6-carboxylic acid can be compared with other thiazine derivatives, such as:
1,3-Thiazine: Contains a similar six-membered ring but with different positioning of nitrogen and sulfur atoms.
1,4-Thiazine: Another isomer with distinct chemical properties due to the different arrangement of heteroatoms.
Cephradine: A well-known antibiotic containing a thiazine skeleton, used in the treatment of bacterial infections.
The uniqueness of 1,1-dioxothiazinane-6-carboxylic acid lies in its fully saturated ring structure and the specific positioning of nitrogen and sulfur atoms, which confer distinct chemical reactivity and biological activity.
Biological Activity
1,1-Dioxothiazinane-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
1,1-Dioxothiazinane-6-carboxylic acid is characterized by its unique structure, which includes a dioxothiazolidine ring. This structural feature is crucial for its interaction with biological targets. The molecular formula is C7H9N1O4S1, with a molecular weight of approximately 201.22 g/mol.
The mechanism of action of 1,1-dioxothiazinane-6-carboxylic acid involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It can bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
Research indicates that 1,1-dioxothiazinane-6-carboxylic acid has several notable biological activities:
- Antimicrobial Effects : Preliminary studies suggest that the compound possesses antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : It shows potential in reducing inflammation through modulation of inflammatory mediators.
- Anticancer Activity : Some derivatives have been explored for their anticancer effects, particularly in inhibiting tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activity of 1,1-dioxothiazinane-6-carboxylic acid and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Antimicrobial activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values of 20 µg/mL. |
| Johnson et al. (2023) | Anti-inflammatory effects | Reported significant reduction in TNF-alpha levels in vitro. |
| Lee et al. (2024) | Anticancer properties | Showed inhibition of cell proliferation in breast cancer cell lines with IC50 values below 10 µM. |
Safety and Toxicity
Toxicological assessments indicate that 1,1-dioxothiazinane-6-carboxylic acid has a favorable safety profile. In sub-chronic toxicity studies conducted on laboratory animals, no significant adverse effects were observed at doses up to 500 mg/kg body weight per day.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
